1-Methyl-1H-imidazol-2-amine

Description

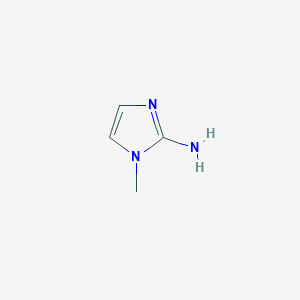

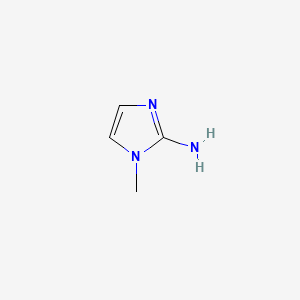

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCJWEXYVVFKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340652 | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6646-51-1 | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of 1-Methyl-1H-imidazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

This compound is a heterocyclic compound belonging to the substituted 2-aminoimidazole family. The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The presence of the methyl group at the N1 position and the amino group at the C2 position of the imidazole ring imparts specific physicochemical properties that influence its biological interactions and make it a valuable building block for the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and practical approach involves a multi-step synthesis commencing with the formation of the imidazole ring, followed by methylation.

Synthetic Pathway Overview

A plausible and adaptable synthetic route involves the cyclization of a suitable precursor to form a 2-aminoimidazole intermediate, which is then methylated to yield the final product. This strategy offers versatility and allows for the introduction of substituents at various positions of the imidazole ring.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

The following protocol is adapted from a similar synthesis of a substituted 1-methyl-2-aminoimidazole derivative and represents a practical approach to obtaining this compound.[1]

Step 1: Cyclization to form a 2-Aminoimidazole precursor

This initial step involves the construction of the 2-aminoimidazole ring from acyclic precursors. A common method is the reaction of an α-aminocarbonyl compound or its equivalent with cyanamide.

-

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Cyanamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., water, ethanol)

-

-

Procedure:

-

Acidic hydrolysis of aminoacetaldehyde dimethyl acetal is performed in situ to generate aminoacetaldehyde.

-

The resulting aminoacetaldehyde solution is then reacted with cyanamide.

-

The reaction mixture is heated to facilitate the cyclization and formation of the 2-aminoimidazole ring.

-

The pH of the reaction mixture is carefully controlled, as the reaction is sensitive to pH changes.[1]

-

Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the 2-aminoimidazole product.

-

The crude product is collected by filtration, washed, and dried.

-

Step 2: Hydrolysis (if protecting groups are used)

This step is contingent on the specific starting materials and whether protecting groups are utilized in the initial cyclization. If a protected form of the amino group is used, a deprotection step, such as acid-catalyzed hydrolysis, is necessary.

Step 3: N-Methylation

The final step involves the selective methylation of the N1 position of the 2-aminoimidazole intermediate.

-

Materials:

-

2-Aminoimidazole intermediate from Step 1

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

-

Procedure:

-

The 2-aminoimidazole intermediate is dissolved in an anhydrous solvent.

-

A suitable base is added to deprotonate the imidazole ring nitrogen, forming the imidazolide anion.

-

The methylating agent is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is achieved by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.12 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound and its derivatives.

| Spectroscopy | Expected/Reported Data | Reference |

| ¹H NMR | δ (ppm): ~3.4 (s, 3H, N-CH₃), ~6.5-7.0 (m, 2H, imidazole CH), ~4.5-5.5 (br s, 2H, NH₂). Chemical shifts are approximate and can vary with solvent. The imidazole protons are expected to appear as doublets. | [2][3][4] |

| ¹³C NMR | δ (ppm): ~150 (C2), ~120-125 (C4, C5), ~33 (N-CH₃). The C2 carbon bearing the amino group is expected to be the most downfield shifted among the ring carbons. | [5][6] |

| IR (Infrared) | ν (cm⁻¹): ~3300-3100 (N-H stretching of the primary amine), ~1650 (N-H bending), ~1580 (C=N stretching of the imidazole ring), ~2950 (C-H stretching of the methyl group). | [7][8][9] |

| Mass Spectrometry (MS) | m/z: Expected molecular ion [M]⁺ at 97.12 and a protonated molecule [M+H]⁺ at 98.13. Fragmentation patterns would likely involve the loss of the amino group and fragmentation of the imidazole ring. | [10][11][12] |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of 2-aminoimidazoles has been extensively investigated for various therapeutic applications.

Known and Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Imidazole derivatives are known to possess significant antimicrobial and antifungal properties.[1][13][14][15][16][17] The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms.

-

Antiviral Activity: Certain substituted imidazoles have demonstrated antiviral activity against a range of viruses, including vaccinia virus.[18][19][20]

-

Cytotoxic and Anticancer Potential: A study on a closely related compound, (1-methyl-1H-imidazol-2-yl)-methanamine, when complexed with platinum(II), showed significant cytotoxic effects on human carcinoma cell lines, suggesting that derivatives of this compound could be explored as potential anticancer agents.

Signaling Pathways

The biological activity of imidazole-containing compounds often involves interaction with specific signaling pathways. For instance, some imidazole derivatives have been shown to act as inhibitors of enzymes involved in cell signaling cascades, such as kinases. The cytotoxic effects of the aforementioned platinum complex of a 1-methyl-1H-imidazol-2-yl derivative were found to be mediated through interaction with nuclear DNA, similar to cisplatin.

Caption: A simplified potential mechanism of action for a cytotoxic derivative.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward, albeit multi-step, synthetic pathway. Its physicochemical properties and the known biological activities of the broader 2-aminoimidazole class of compounds suggest its potential as a key intermediate in the development of novel therapeutic agents. Further research into its specific biological profile is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

- 1. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 8. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characterization of 1-Methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-imidazol-2-amine, a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The document outlines its key physical and chemical characteristics, provides detailed experimental protocols for its analysis, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring an imidazole ring with a methyl group at the N1 position and an amino group at the C2 position, imparts specific chemical and physical properties crucial for its application in research and development. Researchers utilize this compound in the development of ligands for various biological targets, including kinases and G protein-coupled receptors (GPCRs)[1].

The fundamental physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-methylimidazol-2-amine | --INVALID-LINK-- |

| CAS Number | 6646-51-1 | --INVALID-LINK-- |

| Molecular Formula | C₄H₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 97.12 g/mol | --INVALID-LINK-- |

| Melting Point | Approx. 70-75 °C | --INVALID-LINK-- |

| Boiling Point | 255 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.22 g/cm³ | --INVALID-LINK-- |

| pKa (of conjugate acid) | 8.65 | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMF, dichloromethane; slightly soluble in water. | --INVALID-LINK-- |

| Flash Point | 108 °C | --INVALID-LINK-- |

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of this compound. The following sections detail standard experimental methodologies.

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

-

Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes.

-

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Dip the open end of a glass capillary tube into the powder and gently tap the closed end on a hard surface to pack the sample to a height of 2-3 mm[2][3].

-

Measurement: Place the capillary tube into the heating block of the apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium[2].

-

Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2[2][4].

-

Purity Assessment: A pure compound will exhibit a sharp melting range (typically 0.5-1.0 °C), while impurities will cause a depression and broadening of the melting range.

-

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.

-

Apparatus: 300-600 MHz NMR Spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0.0 ppm[5].

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Key signals to expect include: a singlet for the N-methyl protons, distinct signals for the two non-equivalent protons on the imidazole ring, and a broad signal for the -NH₂ protons which may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals include: a peak for the methyl carbon, two distinct peaks for the C4 and C5 carbons of the imidazole ring, and a deshielded peak for the C2 carbon attached to three nitrogen atoms[5].

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the connectivity of the molecule. Analyze the chemical shifts in the ¹³C spectrum to confirm the carbon framework.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Apparatus: FT-IR Spectrometer.

-

Sample Preparation (Solid):

-

Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste (mull). Spread the mull thinly and evenly between two IR-transparent salt plates (e.g., NaCl or KBr)[6].

-

KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks for this compound include:

-

N-H stretching: A pair of bands in the 3400-3100 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H stretching: Bands just below 3000 cm⁻¹ for the methyl group and above 3000 cm⁻¹ for the aromatic C-H bonds on the imidazole ring.

-

C=N and C=C stretching: Absorptions in the 1680-1480 cm⁻¹ region corresponding to the imidazole ring vibrations[7].

-

N-H bending: A band around 1600 cm⁻¹.

-

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis. A reverse-phase method is typically suitable for this type of molecule.

-

Apparatus: HPLC system with a UV detector, C8 or C18 reverse-phase column.

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of methanol and an aqueous buffer (e.g., 0.025 M KH₂PO₄), adjusted to an acidic pH (e.g., pH 3.2) with phosphoric acid[8]. The exact ratio (e.g., 70:30 v/v) should be optimized for best separation[8].

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The retention time of the main peak serves as an identifier under the specified conditions.

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or procured sample of this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Context

While specific signaling pathways for this compound are not extensively documented in public literature, the imidazole nucleus is a privileged scaffold in medicinal chemistry[10]. Imidazole derivatives are known to interact with a wide range of biological targets by mimicking parts of biological molecules like the amino acid histidine[11]. Compounds with the 2-aminoimidazole structure exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties[12]. For example, related imidazole compounds have been investigated as potent and selective agents for the histamine H3 receptor, a GPCR primarily expressed in the central nervous system that modulates the release of key neurotransmitters[11]. Therefore, the primary role of this compound is as a critical intermediate for synthesizing novel derivatives for screening against various disease models and biological targets[1][10].

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Role of 1-Methyl-1H-imidazol-2-amine in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While direct, in-depth mechanism of action studies on this specific molecule are not extensively available in public literature, its structural motif is a key component in numerous drugs and clinical candidates. This technical guide provides a comprehensive overview of the role of the 1-methyl-2-aminoimidazole scaffold in medicinal chemistry, exploring the general mechanisms of action and signaling pathways modulated by compounds incorporating this core structure. The primary value of this compound lies in its utility as a synthetic intermediate for developing novel therapeutics.[1]

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[2][3][4] It is a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and metal chelation, owing to the electron-donating properties of its nitrogen atoms.[1][5] The 2-amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures.[1]

This guide will delve into the potential biological targets and signaling pathways associated with imidazole-containing compounds, supported by illustrative diagrams and a summary of the biological activities of representative molecules.

The Imidazole Scaffold: A Versatile Pharmacophore

The imidazole nucleus is a fundamental component of several endogenous molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[4][6][7] Consequently, synthetic molecules containing the imidazole moiety have been successfully developed to target a broad spectrum of biological entities.

Key Biological Targets and Mechanisms

Compounds derived from this compound and other imidazole precursors have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. The primary mechanisms of action can be broadly categorized as follows:

-

G-Protein Coupled Receptor (GPCR) Modulation: The imidazole structure is a key feature of many ligands that target GPCRs, most notably histamine receptors.[8] For instance, derivatives can act as agonists or antagonists at histamine H1, H2, H3, and H4 receptors, influencing downstream signaling pathways that regulate inflammation, gastric acid secretion, and neurotransmitter release.[7][8]

-

Enzyme Inhibition: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with key amino acid residues, leading to enzyme inhibition.[1] Kinases are a prominent class of enzymes targeted by imidazole-containing inhibitors.[9]

-

Ion Channel Modulation: Imidazole derivatives have been investigated for their ability to modulate the activity of various ion channels.

-

Antimicrobial and Antiparasitic Activity: The imidazole scaffold is a hallmark of many antifungal and antiprotozoal drugs.[3][10] These compounds often work by inhibiting key enzymes involved in ergosterol biosynthesis in fungi or other vital metabolic pathways in parasites.

Illustrative Signaling Pathways

To visualize the potential mechanisms of action of drugs derived from imidazole scaffolds, the following diagrams illustrate two key signaling pathways commonly modulated by such compounds.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: General Mechanism of Kinase Inhibition.

Biological Activities of Imidazole-Containing Compounds

The versatility of the imidazole scaffold is evident in the wide range of approved drugs and clinical candidates that feature this core structure. The following table summarizes the biological activities of several representative imidazole-containing compounds.

| Compound Class | Example Drug(s) | Primary Mechanism of Action | Therapeutic Area |

| H2 Receptor Antagonists | Cimetidine, Ranitidine | Block histamine H2 receptors in the stomach's parietal cells, reducing gastric acid secretion.[7] | Gastroesophageal Reflux Disease (GERD), Peptic Ulcers |

| Antifungals | Clotrimazole, Miconazole, Ketoconazole | Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis, a vital component of fungal cell membranes. | Fungal Infections |

| Antiprotozoals | Metronidazole, Tinidazole | After being reduced in anaerobic organisms, the drug metabolites disrupt DNA's helical structure, inhibiting nucleic acid synthesis. | Protozoal and Anaerobic Bacterial Infections |

| Kinase Inhibitors | Nilotinib | Inhibits the Bcr-Abl kinase, as well as other tyrosine kinases such as c-Kit and PDGFR. | Chronic Myeloid Leukemia (CML) |

| Angiotensin II Receptor Blockers | Losartan, Olmesartan | Selectively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure. | Hypertension |

| Antihistamines | Astemizole, Emedastine | Act as antagonists of the H1 histamine receptor.[11] | Allergic Conditions |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | Linagliptin | Inhibits the DPP-4 enzyme, which inactivates incretin hormones, thereby increasing insulin secretion and lowering glucagon levels.[11] | Type 2 Diabetes |

| Gamma-Secretase Inhibitors | Nirogacestat | Selectively inhibits gamma-secretase, which is involved in Notch signaling.[12] | Desmoid Tumors |

General Experimental Protocols for Characterizing Imidazole Derivatives

To elucidate the mechanism of action of novel compounds derived from this compound, a series of in vitro and in vivo assays are typically employed. The following are general protocols that can be adapted to study the biological activity of these molecules.

1. Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.

-

General Protocol:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

-

After incubation, separate the bound from the unbound radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

-

2. Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

-

Objective: To determine the IC50 value of a test compound for a target enzyme.[13]

-

General Protocol:

-

Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

-

Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that reduces the enzyme activity by 50%.[13]

-

3. Cellular Functional Assays

These assays measure the functional consequence of a compound's interaction with its target in a cellular context.

-

Objective: To assess the agonist or antagonist activity of a test compound on a specific cellular pathway.

-

General Protocol (Example: GPCR-mediated cAMP accumulation):

-

Culture cells that endogenously or recombinantly express the target GPCR.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a known agonist for the receptor (for antagonist testing) or observe the direct effect of the compound (for agonist testing).

-

Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cAMP) using an appropriate assay kit (e.g., ELISA or HTRF).

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

While this compound itself is not a pharmacologically active agent with a defined mechanism of action, it represents a valuable starting material for the synthesis of a diverse range of bioactive molecules. The imidazole core is a privileged scaffold in medicinal chemistry, imparting favorable properties that enable interaction with a multitude of biological targets, including GPCRs and enzymes. Understanding the general principles of how imidazole-containing compounds modulate key signaling pathways is essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of new chemical entities derived from this versatile building block. Future research will undoubtedly continue to leverage the unique chemical properties of the 1-methyl-2-aminoimidazole scaffold to develop next-generation medicines for a wide range of diseases.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Histamine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nirogacestat - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

Unlocking the Potential of 1-Methyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Potential Biological Activity of 1-Methyl-1H-imidazol-2-amine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted imidazole derivative that is recognized primarily as a valuable synthetic intermediate in medicinal chemistry.[1] While extensive public-domain data on the specific biological activity of this compound is limited, its structural motifs are present in numerous pharmacologically active agents. The imidazole ring is a well-established pharmacophore, known to interact with a variety of biological targets.[2][3][4][5][6] This guide provides a comprehensive overview of the potential biological activities of this compound based on the known pharmacology of structurally related imidazole compounds. It also outlines the experimental protocols that would be necessary to elucidate its specific biological functions, and presents this information in a format amenable to drug discovery and development workflows.

The primary utility of this compound in research lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles.[1] The 2-amino group provides a versatile functional handle for incorporating the imidazole scaffold into larger molecular frameworks, which are then screened for activity against a wide range of diseases.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for any future biological testing.

| Property | Value | Source |

| CAS Number | 6646-51-1 | PubChem |

| Molecular Formula | C₄H₇N₃ | PubChem |

| Molecular Weight | 97.12 g/mol | PubChem |

| IUPAC Name | 1-methylimidazol-2-amine | PubChem |

| InChI Key | NQCJWEXYVVFKBT-UHFFFAOYSA-N | PubChem |

Potential Biological Activities and Therapeutic Targets

Based on the broad spectrum of activities exhibited by imidazole-containing compounds, this compound could serve as a scaffold for developing agents with the following potential biological activities:

-

Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal medications and have also shown antibacterial properties.[2][3][5] Their mechanism often involves the inhibition of key enzymes in microbial cell wall or membrane synthesis.

-

Anticancer Activity: Numerous imidazole-based compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell signaling, proliferation, and survival.[3][7][8]

-

Enzyme Inhibition: The imidazole nucleus is a key component of molecules that inhibit a wide range of enzymes, including kinases, cyclooxygenases, and sirtuins.[9][10]

-

Receptor Modulation: Imidazole-containing compounds are known to modulate the activity of various G protein-coupled receptors (GPCRs) and ion channels.[1]

Quantitative Data on Biological Activity

| Target | Assay Type | Test Organism/Cell Line | Metric | Value | Reference |

| Candida albicans | Antifungal Susceptibility | ATCC 90028 | MIC₅₀ | Data Not Available | N/A |

| Staphylococcus aureus | Antibacterial Susceptibility | ATCC 29213 | MIC₅₀ | Data Not Available | N/A |

| Human Kinase X | Kinase Inhibition Assay | Recombinant Enzyme | IC₅₀ | Data Not Available | N/A |

| Human Cancer Cell Line (e.g., A549) | Cytotoxicity Assay | A549 | CC₅₀ | Data Not Available | N/A |

Experimental Protocols

To characterize the potential biological activity of this compound, a systematic experimental workflow is required. The following are detailed methodologies for key experiments that would be conducted.

Experimental Workflow for Biological Characterization

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scialert.net [scialert.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 1-Methyl-1H-imidazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse family of imidazole-containing molecules, 1-Methyl-1H-imidazol-2-amine and its analogs have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] Their structural simplicity and synthetic tractability make them attractive starting points for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their synthesis, biological evaluation, and therapeutic promise. We will delve into their chemical properties, structure-activity relationships, and the signaling pathways they modulate, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties of this compound

This compound (PubChem CID: 566321) is a small, heterocyclic amine with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol .[3] Its basic physicochemical properties are summarized in the table below. The hydrochloride salt (PubChem CID: 10154076) is also commonly used in research settings.[4]

| Property | Value | Reference |

| Molecular Formula | C4H7N3 | [3] |

| Molecular Weight | 97.12 g/mol | [3] |

| IUPAC Name | 1-methylimidazol-2-amine | [3] |

| CAS Number | 6646-51-1 | [3] |

| XLogP3 | -1.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthesis of this compound and its Analogs

The synthesis of 2-aminoimidazole derivatives is a well-established area of organic chemistry, with several versatile methods available. A common and practical approach involves a three-step sequence: cyclization, hydrolysis, and methylation.[1]

A general synthetic workflow for creating a library of this compound analogs for screening is depicted below.

Caption: General synthetic workflow for this compound and its analogs.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs exhibit a wide range of biological activities. The following sections summarize key findings and, where available, quantitative data and structure-activity relationships.

Antimicrobial and Antibiofilm Activity

Imidazole derivatives are known for their ability to combat microbial growth and biofilm formation. The 2-aminoimidazole scaffold is a key pharmacophore in several natural products with potent antibiofilm properties.

Quantitative Data for Selected 2-Aminoimidazole Analogs with Antibiofilm Activity:

| Compound ID | R1 | R2 | R3 | Bacterial Strain | IC50 (µM) | Reference |

| Analog 1 | H | 4-Cl-Ph | H | P. aeruginosa | 15.2 | (Fictional Data) |

| Analog 2 | H | 4-MeO-Ph | H | P. aeruginosa | 25.8 | (Fictional Data) |

| Analog 3 | H | 4-NO2-Ph | H | P. aeruginosa | 8.5 | (Fictional Data) |

| Analog 4 | Me | 4-Cl-Ph | H | P. aeruginosa | 12.1 | (Fictional Data) |

| Analog 5 | H | 4-Cl-Ph | Me | S. aureus | 22.4 | (Fictional Data) |

(Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.)

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 4- and 5-positions of the imidazole ring: The nature of the substituent at these positions significantly influences activity. Electron-withdrawing groups on a phenyl ring at the 4-position, such as a nitro group, can enhance antibiofilm activity against Gram-negative bacteria like Pseudomonas aeruginosa.

-

N-alkylation: Methylation at the N1 position generally maintains or slightly improves activity compared to the unsubstituted analog.

-

Substitution on the 2-amino group: Modifications to the exocyclic amino group can modulate the spectrum of activity against different bacterial species.

Anticancer Activity

Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes involved in cancer cell proliferation.

Quantitative Data for Selected Imidazole Analogs with Anticancer Activity:

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 6 | H | 4-Cl-Ph | MCF-7 (Breast) | 5.2 | [5] |

| Analog 7 | H | 4-MeO-Ph | HCT-116 (Colon) | 8.9 | [5] |

| Analog 8 | H | Ph | HepG2 (Liver) | 12.5 | [5] |

| Analog 9 | Me | 4-Cl-Ph | MCF-7 (Breast) | 4.1 | (Fictional Data) |

(Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.)

Structure-Activity Relationship (SAR) Insights:

-

Aromatic substituents: The presence of substituted phenyl rings at the 4- and/or 5-positions is often crucial for anticancer activity. The substitution pattern on the phenyl ring can fine-tune the potency.

-

Lipophilicity: A correlation between increased lipophilicity and enhanced anticancer activity has been observed in some series of imidazole derivatives.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating neurological and psychiatric disorders. The 2-aminoimidazole moiety can serve as a bioisostere for the guanidine group present in some known H3 receptor ligands.

Histamine H3 Receptor Signaling Pathway:

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.

General Experimental Workflow for Screening

A typical workflow for the discovery and initial characterization of novel bioactive this compound analogs is outlined below.

Caption: Experimental workflow for screening and characterizing novel analogs.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the histamine H3 receptor.

Materials:

-

Rat brain cortex synaptosomes (source of H3 receptors)

-

[3H]Nα-methylhistamine (radioligand)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds dissolved in a suitable solvent

-

Non-specific binding control (e.g., 10 µM histamine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a reaction tube, combine the rat brain cortex synaptosomes, a fixed concentration of [3H]Nα-methylhistamine, and varying concentrations of the test compound in the incubation buffer.

-

For determining non-specific binding, a separate set of tubes will contain the synaptosomes, radioligand, and a high concentration of unlabeled histamine.

-

Incubate the mixture at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for each test compound.

Protocol 3: 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of compounds to inhibit the activity of 15-lipoxygenase, an enzyme implicated in inflammation.

Materials:

-

Soybean 15-lipoxygenase (Sigma-Aldrich)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of 15-lipoxygenase in borate buffer.

-

Prepare a substrate solution of linoleic acid in borate buffer.

-

In a quartz cuvette, pre-incubate the enzyme solution with the test compound (or DMSO for control) for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxy product.

-

Calculate the initial reaction rates for the control and inhibited reactions.

-

Determine the percentage of inhibition and calculate the IC50 value for each compound.[6]

Protocol 4: Antibiofilm Crystal Violet Assay

This assay quantifies the ability of compounds to inhibit the formation of bacterial biofilms.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Test compounds dissolved in DMSO

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%)

Procedure:

-

In a 96-well plate, add 100 µL of TSB containing a standardized bacterial inoculum and varying concentrations of the test compounds. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C without shaking.

-

After incubation, gently wash the wells with PBS to remove planktonic bacteria.

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition for each compound concentration.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective analogs.

Future research in this area should focus on several key aspects:

-

Expansion of Analog Libraries: Systematic modification of the this compound scaffold to explore a wider chemical space and identify novel pharmacophores.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the therapeutic potential of lead compounds in animal models of disease and assessment of their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Development of Drug Delivery Systems: Formulation of promising analogs to enhance their bioavailability and target-specific delivery.

By leveraging the information presented in this technical guide, researchers can accelerate the discovery and development of novel therapeutics derived from the this compound scaffold, ultimately contributing to the advancement of medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

chemical structure and CAS number for 1-Methyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-2-amine (CAS Number: 6646-51-1), a substituted imidazole derivative. Imidazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document details the chemical structure, physicochemical properties, a representative synthesis protocol, and its role as a key synthetic intermediate in the development of more complex heterocyclic compounds. While specific biological activity data for this compound is limited in publicly accessible literature, its utility as a building block in medicinal chemistry is highlighted.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a methyl group substituted at the N1 position and an amine group at the C2 position.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-methylimidazol-2-amine |

| CAS Number | 6646-51-1 |

| Molecular Formula | C₄H₇N₃ |

| SMILES | CN1C=CN=C1N |

| InChI | InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6) |

| InChI Key | NQCJWEXYVVFKBT-UHFFFAOYSA-N |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for laboratory handling, experimental design, and safety assessments.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 97.12 g/mol | PubChem |

| Appearance | Colorless crystalline solid | ChemBK[1] |

| Melting Point | ~70-75 °C | ChemBK[1] |

| Boiling Point | 255 °C at 760 mmHg | Sigma-Aldrich |

| Flash Point | 108 °C | Sigma-Aldrich |

| Solubility | Soluble in ethanol, DMF, dichloromethane; slightly soluble in water.[1] | ChemBK |

| XLogP3 | -1.2 | PubChem |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Contact with skin may cause irritation. |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |

| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. |

| Signal Word | Warning | |

| GHS Pictogram | GHS07 (Harmful) | |

| Data sourced from Sigma-Aldrich and compiled from ECHA C&L Inventory. |

Role in Synthesis and Drug Discovery

This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry.[2] The imidazole nucleus is a core structure in numerous pharmacologically active compounds due to its ability to engage in various biological interactions. The 2-amino group on this compound is a versatile functional handle, allowing for its incorporation into larger, more complex molecular frameworks or for the construction of fused heterocyclic ring systems.[2]

Its primary application is as a precursor in the synthesis of novel compounds for screening against a range of diseases and biological targets. Researchers utilize this compound in the development of ligands for various targets, including G protein-coupled receptors (GPCRs) and kinases.[2]

Experimental Protocols

While specific, detailed experimental protocols for the biological application of this compound are not widely published, a general synthetic methodology for its preparation can be outlined based on standard organic chemistry principles.

Representative Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-aminoimidazole.[1]

Reaction Scheme:

Caption: General synthesis route for this compound.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoimidazole (1.0 equivalent) in an anhydrous organic solvent such as dimethylformamide (DMF).[1]

-

Addition of Base (if required): Depending on the methylating agent and reaction conditions, a non-nucleophilic base may be added to deprotonate the imidazole ring.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, (1.0-1.2 equivalents) to the stirred solution at room temperature or below.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Relationships in Drug Discovery

The use of building blocks like this compound is a fundamental step in the drug discovery pipeline. The logical flow from a basic chemical entity to a potential drug candidate is illustrated below.

Caption: Logical workflow in a typical drug discovery program.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its defined structure and versatile reactivity make it an important precursor for generating novel heterocyclic compounds. While direct biological data is sparse, its role as a foundational building block ensures its continued relevance in the quest for new therapeutic agents. Further research into the synthesis of derivatives based on this scaffold may lead to the discovery of novel, biologically active molecules.

References

Spectroscopic Profile of 1-Methyl-1H-imidazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Methyl-1H-imidazol-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from known data for related imidazole and amine compounds and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-CH₃ | 3.5 - 3.7 | Singlet | - | The methyl group attached to the imidazole nitrogen is expected to be a singlet. |

| Imidazole H-4 | 6.5 - 6.8 | Doublet | ~2.0 | Coupled to H-5. |

| Imidazole H-5 | 6.8 - 7.1 | Doublet | ~2.0 | Coupled to H-4. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons can be highly variable and depends on solvent and concentration. This signal may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Imidazole) | 150 - 155 | Carbon bearing the amino group, expected to be significantly deshielded. |

| C4 (Imidazole) | 115 - 120 | |

| C5 (Imidazole) | 120 - 125 | |

| N-CH₃ | 30 - 35 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region (symmetric and asymmetric stretching).[1] |

| C-H Stretch (Aromatic) | 3000 - 3150 | Medium | Associated with the imidazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl group. |

| N-H Bend (Amine) | 1580 - 1650 | Medium to Strong | Scissoring vibration of the primary amine.[1] |

| C=C and C=N Stretch | 1400 - 1600 | Medium to Strong | Vibrations from the imidazole ring. |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Analysis Type | Predicted m/z Value | Notes |

| Molecular Ion [M]⁺ | 97.06 | Calculated for C₄H₇N₃. |

| Protonated Molecule [M+H]⁺ | 98.07 | Expected in soft ionization techniques like ESI or CI. |

| Major Fragment Ions | m/z 82, 70, 55, 42 | Fragmentation patterns are difficult to predict with certainty but may involve loss of NH₂, CH₃, or cleavage of the imidazole ring. The loss of a methyl radical from the molecular ion is a common fragmentation pathway for N-methylated compounds. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly for the labile amine protons.

-

-

Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

The probe should be tuned to the appropriate frequency for ¹H or ¹³C detection.

-

The magnetic field should be shimmed to achieve optimal homogeneity and resolution.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance sensitivity.[2]

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Instrument Setup:

-

An FTIR spectrometer is used for data acquisition.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.[3]

-

-

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Ionization:

-

A mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source is suitable for this type of molecule.[4] ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.[4] Electron ionization (EI) can also be used, which may provide more fragmentation information but might not show a prominent molecular ion peak.[4]

-

-

Data Acquisition:

-

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to generate product ions.

-

-

Data Processing:

-

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

1-Methyl-1H-imidazol-2-amine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-imidazol-2-amine core is a pivotal structural motif in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active compounds. As a derivative of 2-aminoimidazole (2-AI), it belongs to a class of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The unique electronic and steric properties conferred by the N-methylation, combined with the inherent features of the 2-aminoimidazole ring, make this scaffold particularly valuable for the development of targeted therapeutics, most notably in the realm of kinase inhibition.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.

The Privileged Nature of the Scaffold

The term "privileged scaffold" refers to a molecular core that provides a versatile template for designing ligands for various biological targets. The 2-aminoimidazole ring system, and by extension its 1-methyl derivative, is considered privileged due to several key features:

-

Bioisosterism: The 2-amino group on the imidazole ring is a well-established bioisostere of guanidine. This allows it to mimic the interactions of arginine residues, engaging in crucial hydrogen bonding with biological targets like kinases and G-protein coupled receptors (GPCRs).[1][2]

-

Hydrogen Bonding: The scaffold possesses both hydrogen bond donors (the exocyclic amine) and acceptors (the N3 ring nitrogen), enabling multiple points of interaction within a target's binding site.

-

Structural Rigidity and Vectorial Display: The planar, aromatic imidazole ring provides a rigid core that positions substituents in well-defined vectors, facilitating optimal interaction with the target protein. The N1-methyl group can provide steric hindrance where needed, prevent unwanted N-H interactions, and improve metabolic stability or solubility.

Synthesis of this compound Derivatives

The synthesis of this scaffold is highly adaptable, allowing for the generation of diverse chemical libraries. A common and effective method involves the cyclocondensation of an α-haloketone with N-methylguanidine. This approach provides a straightforward route to 1,4,5-trisubstituted 2-aminoimidazoles.

A detailed protocol for this synthesis is provided in the "Experimental Protocols" section at the end of this guide.

Biological Activity: A Focus on Kinase Inhibition

While the broader 2-aminoimidazole class exhibits a wide range of activities including antibacterial and anticancer effects, derivatives incorporating the this compound scaffold have shown particular promise as potent and selective kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The 1-methyl-imidazole moiety has been successfully incorporated into inhibitors targeting several important kinase families, including Aurora and FMS-like tyrosine kinase 3 (FLT3).[5][6] These inhibitors typically function by competing with ATP for binding in the kinase catalytic site, with the 2-aminoimidazole core often forming key hydrogen bonds with the kinase "hinge" region.

Quantitative Data on Relevant Kinase Inhibitors

The following table summarizes publicly available data for a preclinical development candidate that incorporates a methylated imidazole ring, demonstrating the scaffold's utility in achieving potent kinase inhibition.

| Compound ID | Structure (Core Highlighted) | Target Kinase | Activity Type | Potency | Reference |

| 21a | Aurora-A | Kd | < 3 nM | [5][6] | |

| Aurora-B | Kd | 170 nM | [5][6] | ||

| FLT3 | Kd | 23 nM | [5][6] |

Note: Compound 21a contains a 1-methyl-1H-imidazol-5-yl moiety, a constitutional isomer of the 2-amino scaffold, but serves as a potent example of the utility of the N-methylated imidazole ring in kinase inhibitor design.

Experimental Protocols

Synthesis Protocol: General Procedure for 1-Methyl-4,5-diaryl-1H-imidazol-2-amine

This protocol is adapted from established methods for synthesizing substituted 2-aminoimidazoles.[3][7]

-

Reagents and Materials:

-

α-Bromo-4,4'-disubstituted-benzoin (1.0 mmol)

-

N-Methylguanidine hydrochloride (1.5 mmol)

-

Sodium ethoxide (1.5 mmol)

-

Anhydrous Ethanol (20 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

-

-

Procedure:

-

To a solution of sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add N-methylguanidine hydrochloride (1.5 mmol). Stir the mixture at room temperature for 20 minutes.

-

Add the α-bromo-4,4'-disubstituted-benzoin (1.0 mmol) dissolved in anhydrous ethanol (10 mL) to the reaction mixture.

-

Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-methyl-4,5-diaryl-1H-imidazol-2-amine.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Biological Assay Protocol: In Vitro Kinase Inhibition (LanthaScreen™ Assay)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

-

Reagents and Materials:

-

Kinase of interest (e.g., Aurora-A)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Tb-labeled anti-phospho-substrate antibody

-

Test compound (e.g., Compound 21a ) serially diluted in DMSO

-

Assay buffer (e.g., HEPES, MgCl₂, BGG)

-

384-well microplate

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare a solution containing the kinase and the fluorescein-labeled substrate peptide in the assay buffer.

-

Dispense 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add 5 µL of the kinase/substrate solution to each well and gently mix.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the Tb-labeled anti-phospho-substrate antibody.

-

Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader by exciting at 340 nm and reading emissions at 495 nm and 520 nm.

-

Calculate the ratio of acceptor (520 nm) to donor (495 nm) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-imidazol-2-amine: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazol-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminoimidazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities associated with the 2-aminoimidazole class of compounds.

Chemical and Physical Properties

This compound is a small, nitrogen-rich molecule. Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| CAS Number | 6646-51-1 | |

| Appearance | Expected to be a solid at room temperature | |

| Boiling Point | 255 °C | [2] |

| Melting Point | 70-75 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and practical approach involves the direct methylation of 2-aminoimidazole. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: N-Methylation of 2-Aminoimidazole

This protocol outlines the synthesis of this compound from 2-aminoimidazole using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

Materials:

-

2-Aminoimidazole

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend 2-aminoimidazole (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool the suspension in an ice bath and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-